(2Z)-2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule featuring a thiazolo-benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzimidazole and a thiazole derivative, the reaction proceeds through nucleophilic substitution and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
(2Z)-2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2Z)-2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo-benzimidazole derivatives, which share structural similarities but may differ in their substituents and functional groups .
Uniqueness
What sets (2Z)-2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one apart is its unique combination of substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H17ClN2O3S |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
(2Z)-2-[[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C24H17ClN2O3S/c1-29-20-11-8-16(12-21(20)30-14-15-6-9-17(25)10-7-15)13-22-23(28)27-19-5-3-2-4-18(19)26-24(27)31-22/h2-13H,14H2,1H3/b22-13- |
InChI Key |
MXOPEPGSQFMTLO-XKZIYDEJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=C(C=C5)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.